molecular formula C13H18ClNO2 B2552868 5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 2197053-36-2

5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No. B2552868
CAS RN: 2197053-36-2
M. Wt: 255.74
InChI Key: MTVMGDITVBECGE-UHFFFAOYSA-N
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Description

The compound "5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride" is a derivative of spiro-piperidine, which is a structural motif found in various pharmacologically active compounds. Spiro compounds are characterized by two rings sharing one common atom, in this case, a piperidine ring fused with a benzofuran ring. The methoxy group at the 5-position indicates a methoxy substituent attached to the benzofuran ring.

Synthesis Analysis

The synthesis of spiro-piperidine derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds has been achieved with an overall yield of 47%, demonstrating the feasibility of constructing such complex molecules . Similarly, novel 2H-spiro[1-benzofuran-3,4'-piperidin]ol scaffolds have been prepared using a key intramolecular Heck cyclization, with yields ranging from 42% to 53% . These methods provide a foundation for the synthesis of the specific compound , although the exact synthesis of "5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride" is not detailed in the provided papers.

Molecular Structure Analysis

Structural studies of related spiro-piperidine scaffolds have been conducted, such as the 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold, which presents side chains in a well-defined orientation . This suggests that the molecular structure of spiro-piperidine derivatives is amenable to detailed analysis, which is crucial for understanding their interaction with biological targets.

Chemical Reactions Analysis

The spiro-piperidine motif is versatile and can undergo various chemical reactions. For example, the spiro-piperidine scaffold has been used for selective and sequential derivatization, indicating its potential for chemical modifications . Additionally, synthetic bacteriochlorins with integral spiro-piperidine motifs have been developed, showcasing the ability to tailor these molecules for specific properties, such as spectral tuning .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro-piperidine derivatives are influenced by their structural features. The presence of a methoxy group and the spiro configuration can affect the compound's solubility, stability, and reactivity. While the specific properties of "5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride" are not discussed in the provided papers, related compounds have been evaluated for their antihypertensive activity, indicating potential biological relevance .

Scientific Research Applications

Receptor Ligand Potential

A series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], including compounds structurally related to 5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, have been synthesized and evaluated for their affinity towards σ1- and σ2-receptors. These studies utilize radioligand binding assays to investigate the compounds' interactions with receptor sites, aiming to discover potent and selective ligands. Systematic variations in substituents have shown that specific modifications can significantly enhance receptor affinity and selectivity, indicating the potential of these compounds in receptor-targeted therapies (Maier & Wünsch, 2002).

Pharmacological Evaluation

Compounds structurally similar to 5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride have been identified and synthesized for their potential inhibitory activity on histone deacetylases (HDACs). These studies highlight the integration of spirocyclic structures with a hydroxamic acid moiety to explore new avenues in HDAC inhibition, a key target in cancer therapeutics. The pharmacological evaluation of these derivatives demonstrates promising antiproliferative effects across different tumor cell lines, suggesting a potential role in developing novel anticancer agents (Varasi et al., 2011).

Synthetic and Structural Advances

The exploration of synthetic bacteriochlorins with integral spiro-piperidine motifs offers insights into novel molecular designs for manipulating the spectral properties and polarity of near-infrared absorbers. This research outlines the synthesis of spiro-piperidine-bacteriochlorins, showcasing the ability to tailor these compounds through nitrogen derivatization. Such advancements not only provide a framework for future synthetic strategies but also open up possibilities for applications in photodynamic therapy and imaging (Reddy et al., 2013).

Mechanism of Action

5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with the highest affinity for the 5-HT1A subtype .

Future Directions

The development of more stable sigma1 ligands could be achieved by stabilizing the N-benzyl substructure . Additionally, the compound’s potential as a therapeutic drug for various diseases, including hepatitis C and cancer, is being explored . Commercial development will be an important resource for bringing 5-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride to the clinic .

properties

IUPAC Name

5-methoxyspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-10-2-3-12-11(8-10)13(9-16-12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVMGDITVBECGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

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